molecular formula C6H15NO B1285022 3-Amino-4-methyl-1-pentanol CAS No. 4379-15-1

3-Amino-4-methyl-1-pentanol

Cat. No. B1285022
CAS RN: 4379-15-1
M. Wt: 117.19 g/mol
InChI Key: ZAQOIAYHBXCGIO-UHFFFAOYSA-N
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Description

The compound 3-Amino-4-methyl-1-pentanol is a multifaceted molecule that has not been directly studied in the provided papers. However, the papers do discuss various related amino pentane derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for 3-Amino-4-methyl-1-pentanol. These derivatives are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves the use of [1.1.1]propellane as a starting material, which can be functionalized to create a variety of amino pentane derivatives . For instance, the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane involves the addition of magnesium amides and alkyl electrophiles under mild conditions . Another approach for synthesizing pentane amino derivatives includes the reaction of corresponding amines with 1-bromopentanes in an environmentally safe water medium . These methods could potentially be adapted to synthesize 3-Amino-4-methyl-1-pentanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-Amino-4-methyl-1-pentanol can be inferred from related compounds. For example, the structure of a trinuclear copper(II) complex with a related ligand, 8-amino-5-aza-4-methyl-3-octene-2-one, was determined using single-crystal X-ray diffraction . Additionally, theoretical calculations such as DFT-B3LYP/6-31G* can be used to characterize the potential energy surface and predict the preferred tautomeric forms of similar molecules . These techniques could be applied to determine the molecular structure of 3-Amino-4-methyl-1-pentanol.

Chemical Reactions Analysis

The chemical reactivity of amino pentane derivatives can be complex. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone results in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . This indicates that derivatives of amino pentanes can undergo photochemical reactions to form new compounds. Similarly, 3-Amino-4-methyl-1-pentanol may also participate in various chemical reactions, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino pentane derivatives are crucial for their practical applications. For example, the antimicrobial properties of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were tested, indicating their potential as antimicrobial additives . The solubility of these compounds can also be tailored, as demonstrated by the scalable non-aqueous process developed for the synthesis of water-soluble 3-amino-pentan-1,5-diol . These studies suggest that by understanding the physical and chemical properties of related compounds, one can predict and potentially modify the properties of 3-Amino-4-methyl-1-pentanol for desired applications.

properties

IUPAC Name

3-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQOIAYHBXCGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588748
Record name 3-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4379-15-1
Record name 3-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-methyl-pentan-1-ol
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